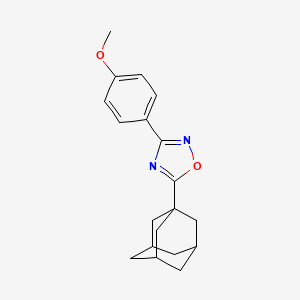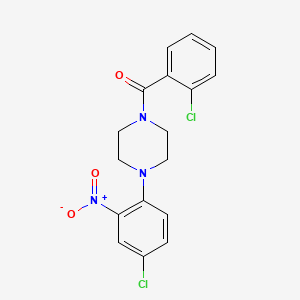![molecular formula C19H18N4O2 B4992711 9-butyl-2-(4-nitrophenyl)-9H-imidazo[1,2-a]benzimidazole](/img/structure/B4992711.png)
9-butyl-2-(4-nitrophenyl)-9H-imidazo[1,2-a]benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-butyl-2-(4-nitrophenyl)-9H-imidazo[1,2-a]benzimidazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as BI-9, and its unique structure makes it an attractive candidate for drug development and other scientific studies.
Mécanisme D'action
The mechanism of action of BI-9 is not fully understood, but it is believed to interact with DNA and RNA. It has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and repair. BI-9 has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
BI-9 has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit viral replication. BI-9 has also been shown to induce DNA damage and cell death in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BI-9 is its unique structure, which makes it an attractive candidate for drug development and other scientific studies. Its anti-cancer, anti-inflammatory, and anti-viral properties make it a promising candidate for the development of new drugs. However, there are also limitations to using BI-9 in lab experiments. Its complex synthesis method and low solubility can make it difficult to work with, and its potential toxicity must be carefully evaluated.
Orientations Futures
There are several future directions for the use of BI-9 in scientific research. One area of interest is its potential as a fluorescent probe for DNA detection and imaging. BI-9 could also be further studied for its anti-cancer, anti-inflammatory, and anti-viral properties, with the goal of developing new drugs. Additionally, the mechanism of action of BI-9 could be further elucidated to better understand its effects on DNA and RNA.
Méthodes De Synthèse
The synthesis of BI-9 involves a multi-step process that requires several chemical reactions. The starting material for the synthesis is 2-nitroaniline, which is converted to 4-nitrophenylhydrazine. This compound is then reacted with 2-aminobenzimidazole to form the imidazo[1,2-a]benzimidazole core. Finally, the butyl group is added to the imidazole ring to form BI-9. The synthesis method of BI-9 has been optimized to produce high yields and purity.
Applications De Recherche Scientifique
BI-9 has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to have anti-cancer, anti-inflammatory, and anti-viral properties. BI-9 has also been studied for its potential as a fluorescent probe for DNA detection and imaging.
Propriétés
IUPAC Name |
4-butyl-2-(4-nitrophenyl)imidazo[1,2-a]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c1-2-3-12-21-17-6-4-5-7-18(17)22-13-16(20-19(21)22)14-8-10-15(11-9-14)23(24)25/h4-11,13H,2-3,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIPUVDVXENRQAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2N3C1=NC(=C3)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methoxyphenyl)-1-[(6-methyl-3-pyridinyl)carbonyl]-3-piperidinamine](/img/structure/B4992629.png)
![N-[4-(3-chloro-1-adamantyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4992644.png)

![1-{5-[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-4-piperidinecarboxamide](/img/structure/B4992656.png)
![9-(2-thienyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B4992661.png)
![5-{3-[3-(3,5-dimethylphenoxy)propoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4992674.png)



![N-(4-fluorobenzyl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4992710.png)
![4-({2-bromo-4-[(1-methyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B4992720.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4992724.png)
![11-(4-fluorophenyl)-8-methyl-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4992736.png)
